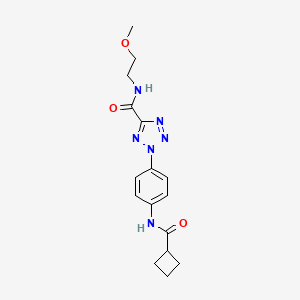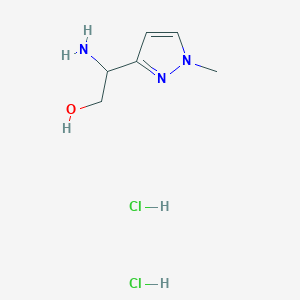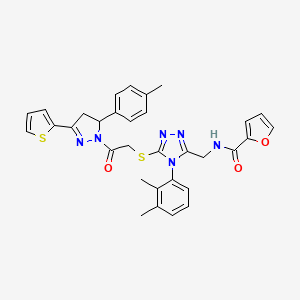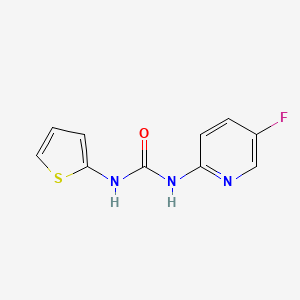
2-(4-(cyclobutanecarboxamido)phenyl)-N-(2-methoxyethyl)-2H-tetrazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-(cyclobutanecarboxamido)phenyl)-N-(2-methoxyethyl)-2H-tetrazole-5-carboxamide is a useful research compound. Its molecular formula is C16H20N6O3 and its molecular weight is 344.375. The purity is usually 95%.
BenchChem offers high-quality 2-(4-(cyclobutanecarboxamido)phenyl)-N-(2-methoxyethyl)-2H-tetrazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-(cyclobutanecarboxamido)phenyl)-N-(2-methoxyethyl)-2H-tetrazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Characterization
Compounds with complex structures, including tetrazole, cyclobutane, and carboxamide groups, are synthesized and characterized to explore their chemical properties. For example, research on the synthesis and characterization of new derivatives can provide foundational knowledge for further applications in drug development, material science, and chemical engineering (Hassan, Hafez, & Osman, 2014). The detailed study of these compounds involves techniques like elemental analysis, spectral data (IR, MS, 1H-NMR, and 13C-NMR), highlighting the importance of thorough chemical characterization in scientific research.
Cytotoxic Activity
Research on the cytotoxic activities of novel chemical entities, especially those containing tetrazole and carboxamide functionalities, is significant in the search for new anticancer agents. Some compounds have been screened for their in vitro cytotoxic activity against various cancer cell lines, providing insights into their potential therapeutic uses (Gucma & Gołębiewski, 2014). This research contributes to understanding the structure-activity relationships essential for drug design.
Antimicrobial and Antioxidant Studies
The antimicrobial and antioxidant properties of novel compounds, including those with cyclobutane and carboxamide groups, are explored to identify potential applications in treating infectious diseases and conditions related to oxidative stress. For instance, compounds synthesized from specific precursors have shown excellent antibacterial and antifungal activities, as well as significant antioxidant potential, suggesting their usefulness in developing new therapeutic agents (Raghavendra et al., 2016).
Electro-Optical Properties
Compounds with specific structural features, such as pendent groups, are studied for their electro-optical properties, which are crucial for applications in electronic and photonic devices. The synthesis and characterization of aromatic polyamides and polyimides bearing specific functional groups demonstrate the potential of these materials in electronic applications, showcasing their thermal stability and electrochemical performance (Hsiao et al., 2015).
Propriétés
IUPAC Name |
2-[4-(cyclobutanecarbonylamino)phenyl]-N-(2-methoxyethyl)tetrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N6O3/c1-25-10-9-17-16(24)14-19-21-22(20-14)13-7-5-12(6-8-13)18-15(23)11-3-2-4-11/h5-8,11H,2-4,9-10H2,1H3,(H,17,24)(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBZIRTRCZAHZIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=NN(N=N1)C2=CC=C(C=C2)NC(=O)C3CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-((3-(4-chlorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-nitrophenyl)acetamide](/img/structure/B2461505.png)
![5-Methoxy-2-[4-(4-methoxyphenyl)-3-methyl-1,2-oxazol-5-yl]phenyl furan-2-carboxylate](/img/structure/B2461506.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)acetamide](/img/structure/B2461507.png)
![3-bromo-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B2461508.png)

![2-(5-cyclopropylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-N,N-dimethylpyrimidin-4-amine](/img/structure/B2461511.png)
![N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]-4-morpholin-4-ylsulfonylbenzamide](/img/structure/B2461512.png)
![2-[(1-benzyl-2-methyl-4-nitro-1H-imidazol-5-yl)thio]-5,6-dimethyl-1H-benzimidazole](/img/structure/B2461515.png)

![3-Oxabicyclo[3.1.0]hexane-6-carbaldehyde](/img/structure/B2461520.png)